molecular formula C10H11N3 B8739847 3-(4-Ethyl-1H-imidazol-5-yl)pyridine

3-(4-Ethyl-1H-imidazol-5-yl)pyridine

Cat. No. B8739847
M. Wt: 173.21 g/mol
InChI Key: CHSUJCFGCWEMFX-UHFFFAOYSA-N
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Patent
US07759373B2

Procedure details

A mixture of 2-formylamino-1-(3-pyridyl)-1-butanone (640 mg) and ammonium acetate (5.13 g) in acetic acid (5 ml) was stirred at 100° C. for 1.5 hours. After cooling, 28% aqueous ammonia was added to the reaction mixture and the mixture was extracted with chloroform. The organic layer was washed with brine, dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The resulting residue was triturated with ethyl acetate-diethyl ether to obtain 5-ethyl-4-(3-pyridyl)imidazole (520 mg) as colorless powder.
Name
2-formylamino-1-(3-pyridyl)-1-butanone
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH:4]([CH2:13][CH3:14])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=O)=O.C([O-])(=O)C.[NH4+:19].N>C(O)(=O)C>[CH2:13]([C:4]1[NH:3][CH:1]=[N:19][C:5]=1[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[CH3:14] |f:1.2|

Inputs

Step One
Name
2-formylamino-1-(3-pyridyl)-1-butanone
Quantity
640 mg
Type
reactant
Smiles
C(=O)NC(C(=O)C=1C=NC=CC1)CC
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with ethyl acetate-diethyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)C1=C(N=CN1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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